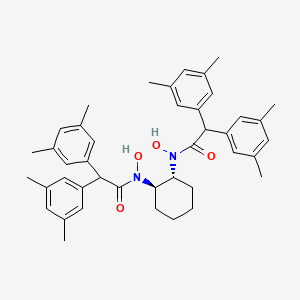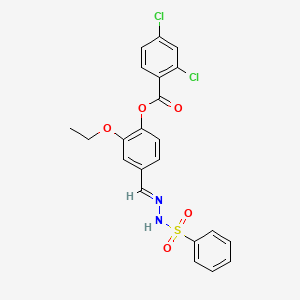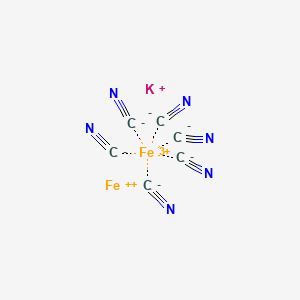
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two N-hydroxyacetamide groups, each further substituted with two 3,5-dimethylphenyl groups. The stereochemistry of the cyclohexane ring is specified as (1R,2R), indicating the spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and 3,5-dimethylphenyl acetamide. The key steps in the synthesis may involve:
Formation of the cyclohexane core: This can be achieved through cyclization reactions under controlled conditions.
Introduction of N-hydroxyacetamide groups: This step may involve acylation reactions using acetic anhydride or similar reagents.
Substitution with 3,5-dimethylphenyl groups: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which offers better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) can undergo various chemical reactions, including:
Oxidation: The N-hydroxyacetamide groups can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exerts its effects is likely related to its ability to form hydrogen bonds and interact with specific molecular targets. The N-hydroxyacetamide groups can participate in hydrogen bonding, which may stabilize transition states or interact with active sites of enzymes. The aromatic rings may also engage in π-π interactions with other aromatic systems.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.
(1R,2R)-N,N’-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II): Used as a catalyst in asymmetric synthesis.
Propiedades
Fórmula molecular |
C42H50N2O4 |
|---|---|
Peso molecular |
646.9 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-[[2,2-bis(3,5-dimethylphenyl)acetyl]-hydroxyamino]cyclohexyl]-2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C42H50N2O4/c1-25-13-26(2)18-33(17-25)39(34-19-27(3)14-28(4)20-34)41(45)43(47)37-11-9-10-12-38(37)44(48)42(46)40(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-40,47-48H,9-12H2,1-8H3/t37-,38-/m1/s1 |
Clave InChI |
UXJIDQVUTGVBNI-XPSQVAKYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N([C@@H]3CCCC[C@H]3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N(C3CCCCC3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)


![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)

